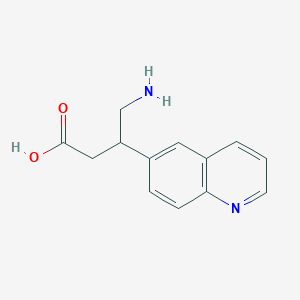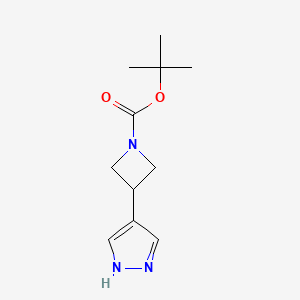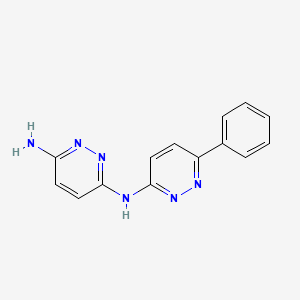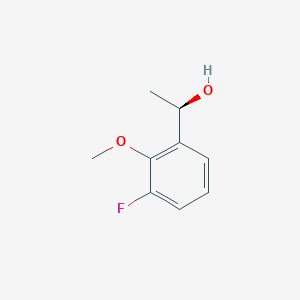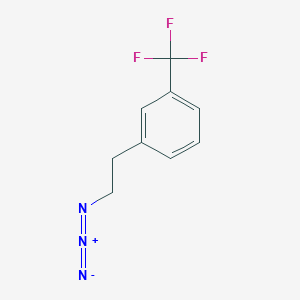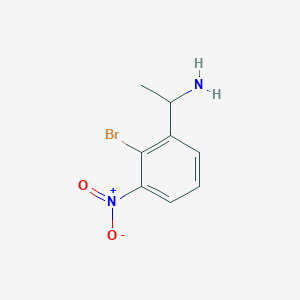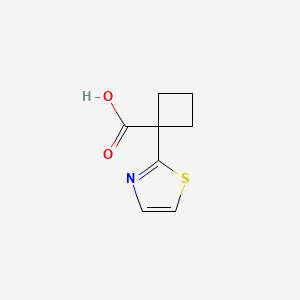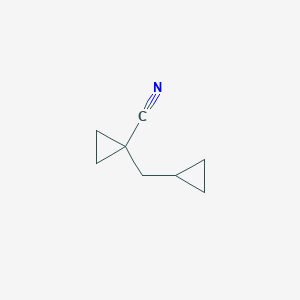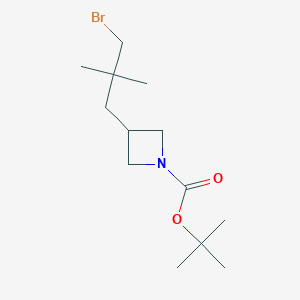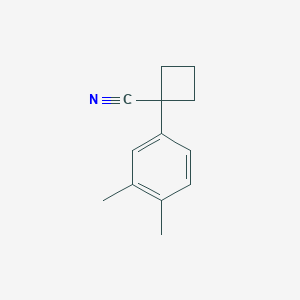
4-(1H-indol-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-4-yl)butanoic acid: is an organic compound that belongs to the indole family Indoles are aromatic heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole ring attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.
Alkylation: The indole undergoes alkylation with a suitable alkyl halide, such as 4-bromobutanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-indol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(1H-indol-4-yl)butanoic acid is used as a building block in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its role in plant growth and development. It is a known auxin, a class of plant hormones that regulate various physiological processes.
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific biological pathways. Its derivatives are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of plant growth regulators and rooting agents. It is also employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. As an auxin, it binds to auxin receptors in plants, triggering a cascade of signaling events that regulate cell division, elongation, and differentiation. In medicinal applications, its derivatives may interact with enzymes, receptors, or other proteins to exert their therapeutic effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid (IAA): Another well-known auxin with similar plant growth-regulating properties.
Indole-3-butyric acid (IBA): A closely related compound used as a rooting agent in horticulture.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness: 4-(1H-indol-4-yl)butanoic acid is unique due to its specific structure and the presence of a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(1H-indol-4-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)6-2-4-9-3-1-5-11-10(9)7-8-13-11/h1,3,5,7-8,13H,2,4,6H2,(H,14,15) |
Clave InChI |
XXWNIMXQRLBHGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


